3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine
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Overview
Description
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine is a synthetic organic compound that belongs to the class of oxazolidines These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine typically involves the reaction of cyclohexylamine, ethyl chloroacetate, and benzaldehyde. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexyl-5-phenyl-1,3-oxazolidin-2-one: Similar in structure but lacks the ethoxymethyl group.
3-Cyclohexyl-5-(4-tert-butoxybenzyl)-imidazolidine-2,4-dione: Contains an imidazolidine ring instead of an oxazolidine ring.
3-Cyclohexyl-5,6-trimethyleneuracil: A uracil derivative with a cyclohexyl group.
Uniqueness
The presence of the ethoxymethyl group in 3-Cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
90040-54-3 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-cyclohexyl-5-(ethoxymethyl)-2-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C18H27NO2/c1-2-20-14-17-13-19(16-11-7-4-8-12-16)18(21-17)15-9-5-3-6-10-15/h3,5-6,9-10,16-18H,2,4,7-8,11-14H2,1H3 |
InChI Key |
IVEPRPVCYACBBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CN(C(O1)C2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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